cis-4-Methyl-2-pentene
Overview
Description
cis-4-Methyl-2-pentene: is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C6H12, and it is a structural isomer of hexene. The compound is characterized by a cis configuration, meaning the substituents on the double bond are on the same side, which affects its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize cis-4-Methyl-2-pentene involves the hydroboration-oxidation of 4-methyl-1-pentene.
Reduction of Alkynes: Another method involves the partial reduction of 4-methyl-2-pentyne using Lindlar’s catalyst, which selectively reduces the alkyne to a cis-alkene.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 4-methyl-2-pentyne under controlled conditions to ensure the formation of the cis isomer .
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: The compound can be fully hydrogenated to form 4-methylpentane using hydrogen gas (H2) in the presence of a palladium catalyst.
Halogenation: It can react with halogens like bromine (Br2) to form dibromo derivatives through an addition reaction.
Common Reagents and Conditions:
Oxidation: mCPBA, room temperature.
Hydrogenation: H2, palladium catalyst, room temperature.
Halogenation: Br2, room temperature.
Major Products:
Epoxidation: this compound oxide.
Hydrogenation: 4-Methylpentane.
Halogenation: 4-Methyl-2,3-dibromopentane.
Scientific Research Applications
Chemistry: cis-4-Methyl-2-pentene is used as an intermediate in organic synthesis, particularly in the production of fine chemicals and pharmaceuticals .
Biology and Medicine: While specific biological applications are limited, derivatives of this compound are explored for their potential use in medicinal chemistry .
Industry: In the industrial sector, this compound is utilized in the manufacture of polymers and as a monomer in copolymerization reactions .
Mechanism of Action
The mechanism of action for reactions involving cis-4-Methyl-2-pentene typically involves the interaction of the double bond with electrophilic or nucleophilic reagents. For example, in epoxidation, the electrophilic oxygen atom from the peracid reacts with the nucleophilic double bond to form an epoxide through a concerted mechanism .
Comparison with Similar Compounds
trans-4-Methyl-2-pentene: The trans isomer has substituents on opposite sides of the double bond, leading to different physical properties.
4-Methyl-1-pentene: An isomer with the double bond at a different position, affecting its reactivity and applications.
2-Methyl-2-pentene: Another isomer with a different substitution pattern on the double bond.
Uniqueness: cis-4-Methyl-2-pentene’s cis configuration imparts unique steric and electronic properties, influencing its reactivity and the types of products formed in chemical reactions. This makes it distinct from its trans isomer and other positional isomers .
Properties
IUPAC Name |
(Z)-4-methylpent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQJENWWYGFSN-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880651 | |
Record name | 2-pentene, 4-methyl-, (z)- | |
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Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS], Clear colourless liquid, Fruity green aroma upon dilution | |
Record name | cis-4-Methyl-2-pentene | |
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Record name | 4-Methyl-cis-2-pentene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2167/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |
Record name | 4-Methyl-cis-2-pentene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2167/ | |
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Density |
0.6690-0.6730 | |
Record name | 4-Methyl-cis-2-pentene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2167/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
244.0 [mmHg] | |
Record name | cis-4-Methyl-2-pentene | |
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CAS No. |
691-38-3, 4461-48-7 | |
Record name | cis-4-Methyl-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691-38-3 | |
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Record name | 4-Methyl-2-pentene, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691383 | |
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Record name | cis-4-Methyl-2-pentene | |
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Record name | 2-Methyl-3-pentene | |
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Record name | 2-pentene, 4-methyl-, (z)- | |
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Record name | cis-4-methylpent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.657 | |
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Record name | 4-METHYL-2-PENTENE, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64K11W5U2T | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of cis-4-methyl-2-pentene influence its reactivity with chlorine atoms?
A: The presence of the double bond in this compound makes it susceptible to attack by chlorine atoms. Research indicates that the reaction proceeds through two main pathways: addition to the double bond and abstraction of allylic hydrogen atoms. [] Interestingly, the rate of allylic hydrogen abstraction in this and other alkenes was found to be lower than the rate of alkyl hydrogen abstraction in comparable alkanes, contrary to initial expectations. [] This suggests that the presence of the double bond influences the reactivity of the allylic hydrogens. Furthermore, the specific arrangement of alkyl groups around the double bond in this compound, classifying it as a cis-disubstituted alkene, contributes to its specific reactivity profile. []
Q2: What is the significance of the reaction between this compound and the phenoxathiin cation radical?
A: The reaction of this compound with the phenoxathiin cation radical (PO•+) provides insights into stereospecific addition reactions. [] This reaction yields a threo bisadduct, meaning the two phenoxathiiniumyl groups add to the opposite sides of the alkene's double bond. [] Subsequent treatment of this adduct with basic alumina leads to the elimination of phenoxathiin and a proton, yielding a mixture of (Z)- and (E)-(10-phenoxathiiniumyl)-4-methyl-2-pentenes. [] This reaction sequence highlights the potential of using cation radical intermediates for the stereoselective synthesis of substituted alkenes.
Q3: Are there any available kinetic data for the reaction of chlorine atoms with this compound?
A: Yes, the rate constant for the gas-phase reaction of chlorine atoms with this compound has been determined to be (4.11 ± 0.55) × 10-10 cm3 molecule-1 s-1 at 298 K and 1 atmosphere. [] This value was determined using the relative rate technique, with n-heptane as a reference compound. [] This kinetic data contributes to a better understanding of the atmospheric fate of alkenes, including this compound, in the presence of chlorine radicals.
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